Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the CAS Number: 20615-94-5 . It has a molecular weight of 166.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . and is usually in a solid form .
Molecular Structure Analysis
The molecular formula of this compound is C4H3KN2O3 . The InChI code for the compound is 1S/C4H4N2O3.K/c1-2-5-3 (4 (7)8)6-9-2;/h1H3, (H,7,8);/q;+1/p-1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 166.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Characterization
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate serves as a crucial intermediate in organic synthesis, offering a versatile approach for incorporating side chains into various synthetic sequences. For example, the potassium salt or its neutral form has been utilized in alkylation, Michael addition, and Mitsunobu reactions for further synthetic elaboration. Its stability under a range of conditions, including acid or base exposure and various reagents commonly used in organic synthesis, makes it an invaluable synthon. Mild reduction techniques such as Lindlar hydrogenation or dissolving metal reductions can release the free acetamidine, while alkaline hydrolysis yields the hydroxyl amidine (Moormann et al., 2004).
Catalytic and Biological Activities
The compound has been explored in the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles, demonstrating significant antiproliferative activities against various human cell lines. This showcases its potential in the development of new therapeutic agents. The reaction conditions, such as the use of potassium carbonate and microwave irradiation in solvent-free environments, underscore the efficiency and green chemistry aspects of these syntheses (Barros et al., 2014).
Energetic Materials
Another fascinating application is in the field of energetic materials, where derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide have been designed, synthesized, and characterized for their energetic properties. Studies have shown that these compounds exhibit high detonation velocities and pressures, suggesting their potential as high-performance explosives. The compounds' thermal stability, sensitivity, and positive heat of formation indicate their utility in applications requiring high energy content with controlled reactivity (Xu et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338 , suggesting that protective gloves/protective clothing/eye protection/face protection should be used, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
Oxadiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Oxadiazole derivatives are known to be involved in various biological activities, indicating that they may influence multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . .
Biochemical Analysis
Biochemical Properties
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial, antifungal, and antiviral properties . The compound can inhibit the activity of certain enzymes, thereby affecting the metabolic pathways within microorganisms. Additionally, it can bind to proteins, altering their structure and function, which can lead to the inhibition of microbial growth.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the immune response, leading to enhanced antiviral activity . It can also interfere with the metabolic processes of cells, leading to reduced energy production and cell growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions . This inhibition can lead to the accumulation of substrates and a decrease in the production of necessary metabolites. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of microbial growth and prolonged modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antibacterial and antiviral activity . At higher doses, it can cause toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of microorganisms . The compound can affect metabolic flux, leading to changes in the levels of metabolites. For example, it can inhibit the synthesis of nucleotides, which are crucial for DNA and RNA synthesis, thereby affecting cell replication and growth.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to reach its target sites. The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression. Additionally, it can accumulate in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes.
Properties
IUPAC Name |
potassium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPGPIMVDHGGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697542 | |
Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20615-94-5 | |
Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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